2-Chloro-4-(4-fluorobenzoyl)-pyridine
Description
2-Chloro-4-(4-fluorobenzoyl)-pyridine is a halogenated pyridine derivative characterized by a chloro substituent at the 2-position and a 4-fluorobenzoyl group at the 4-position.
Properties
Molecular Formula |
C12H7ClFNO |
|---|---|
Molecular Weight |
235.64 g/mol |
IUPAC Name |
(2-chloropyridin-4-yl)-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C12H7ClFNO/c13-11-7-9(5-6-15-11)12(16)8-1-3-10(14)4-2-8/h1-7H |
InChI Key |
RVYBLHALOGRSPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=NC=C2)Cl)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Attributes
- Molecular Formula: C₁₂H₇ClFNO (estimated based on analogues).
- Substituent Effects: The 2-chloro group enhances electrophilicity, facilitating interactions with nucleophilic residues in biological targets.
Comparison with Structural Analogues
Physicochemical Properties
The table below compares 2-Chloro-4-(4-fluorobenzoyl)-pyridine with similar compounds based on substituents, molecular weight, and melting points (data extrapolated from , and 11):
*Estimated based on analogues with similar substituents ( reports melting points of 268–287°C for disubstituted pyridines).
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